molecular formula C12H14ClN3O2 B1524999 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride CAS No. 1311316-40-1

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

Cat. No.: B1524999
CAS No.: 1311316-40-1
M. Wt: 267.71 g/mol
InChI Key: ZHXBJGZZNNRMEL-UHFFFAOYSA-N
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Description

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce halogen or alkyl groups onto the aniline ring.

Scientific Research Applications

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Aniline derivatives: Compounds with an aniline moiety that can undergo similar chemical reactions and have comparable applications.

Uniqueness

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is unique due to the presence of both the cyclopropyl group and the oxadiazole ring, which may confer distinct biological properties and reactivity compared to other oxadiazole or aniline derivatives .

Properties

IUPAC Name

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8;/h3-6,8H,1-2,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBJGZZNNRMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-40-1
Record name Benzenamine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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